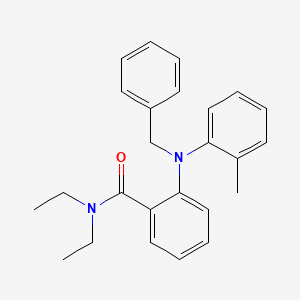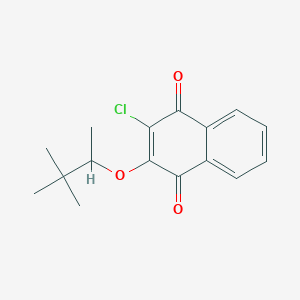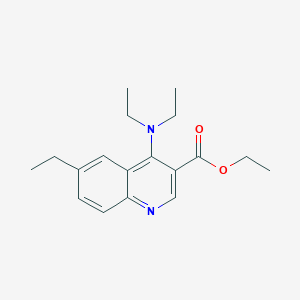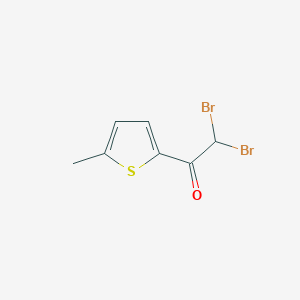
5-(4-(2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione is a compound that belongs to the thiazolidine-2,4-dione family. Thiazolidine-2,4-dione derivatives are known for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties . The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 5-(4-(2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione involves multiple steps. One common method includes the reaction of 5-ethyl-2-pyridineethanol with chloroacetyl chloride to form 2-chloro-2-(5-ethylpyridin-2-yl)ethanol. This intermediate is then reacted with 4-(bromomethyl)benzyl chloride to form the corresponding benzyl derivative. Finally, the benzyl derivative is reacted with thiazolidine-2,4-dione under basic conditions to yield the target compound .
Analyse Chemischer Reaktionen
5-(4-(2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Wissenschaftliche Forschungsanwendungen
5-(4-(2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its potential use in treating various diseases due to its anti-inflammatory and neuroprotective properties.
Industry: The compound is used as a corrosion inhibitor for mild steel in acidic environments.
Wirkmechanismus
The mechanism of action of 5-(4-(2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose and lipid metabolism. This activation leads to improved insulin sensitivity and reduced inflammation . Additionally, the compound’s antioxidant properties help in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
5-(4-(2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione can be compared with other thiazolidine-2,4-dione derivatives such as:
Pioglitazone: A well-known antidiabetic drug that also activates PPAR-γ.
Rosiglitazone: Another antidiabetic drug with similar mechanisms of action.
Troglitazone: An older antidiabetic drug that was withdrawn from the market due to hepatotoxicity
Eigenschaften
IUPAC Name |
5-[[4-[2-chloro-2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-2-12-5-8-16(21-10-12)15(20)11-25-14-6-3-13(4-7-14)9-17-18(23)22-19(24)26-17/h3-8,10,15,17H,2,9,11H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZQXUNLMLLRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)











